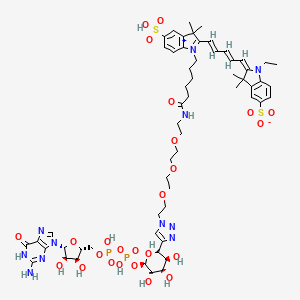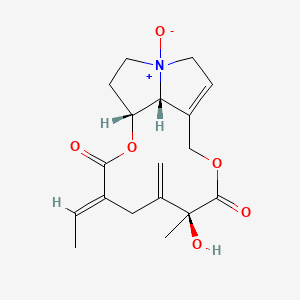
H-Tyr-D-Lys(1)-Gly-Phe(4-F)-Asp(1)-D-Pro-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“H-Tyr-D-Lys(1)-Gly-Phe(4-F)-Asp(1)-D-Pro-NH2” is a synthetic peptide composed of seven amino acids. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes. The sequence includes tyrosine, lysine, glycine, phenylalanine, aspartic acid, and proline, with specific modifications such as fluorination and amidation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “H-Tyr-D-Lys(1)-Gly-Phe(4-F)-Asp(1)-D-Pro-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus.
Coupling: Addition of the next amino acid using coupling reagents like HBTU or DIC.
Cleavage: Removal of the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the synthesis of peptides like “this compound” is scaled up using automated peptide synthesizers. These machines can handle large quantities of reagents and perform multiple synthesis cycles efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The tyrosine residue can undergo oxidation to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The fluorine atom on phenylalanine can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic substitution reactions using reagents like sodium iodide.
Major Products
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Formation of free thiol groups.
Substitution: Formation of halogenated or functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Peptides like “H-Tyr-D-Lys(1)-Gly-Phe(4-F)-Asp(1)-D-Pro-NH2” are used in the study of peptide synthesis, structure-activity relationships, and peptide-based catalysis.
Biology
In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.
Medicine
Peptides are explored for their therapeutic potential, including as drug candidates for targeting specific receptors or enzymes.
Industry
Peptides are used in the development of diagnostic assays, biosensors, and as components in cosmetic formulations.
Wirkmechanismus
The mechanism of action of “H-Tyr-D-Lys(1)-Gly-Phe(4-F)-Asp(1)-D-Pro-NH2” would depend on its specific biological target. Generally, peptides exert their effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. The fluorinated phenylalanine and amidated proline residues may enhance binding affinity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Tyr-D-Lys(1)-Gly-Phe-Asp(1)-D-Pro-NH2: Lacks the fluorine atom on phenylalanine.
H-Tyr-Lys(1)-Gly-Phe(4-F)-Asp(1)-D-Pro-NH2: Contains lysine instead of D-lysine.
H-Tyr-D-Lys(1)-Gly-Phe(4-F)-Asp(1)-Pro-NH2: Contains proline instead of D-proline.
Uniqueness
The unique features of “H-Tyr-D-Lys(1)-Gly-Phe(4-F)-Asp(1)-D-Pro-NH2” include the presence of D-lysine and D-proline, which can confer resistance to enzymatic degradation, and the fluorinated phenylalanine, which may enhance binding interactions.
Eigenschaften
Molekularformel |
C35H45FN8O8 |
|---|---|
Molekulargewicht |
724.8 g/mol |
IUPAC-Name |
(2R)-1-[(5S,8S,16R)-16-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-[(4-fluorophenyl)methyl]-3,6,10,17-tetraoxo-1,4,7,11-tetrazacycloheptadecane-8-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C35H45FN8O8/c36-22-10-6-21(7-11-22)17-26-34(51)43-27(35(52)44-15-3-5-28(44)31(38)48)18-29(46)39-14-2-1-4-25(33(50)40-19-30(47)41-26)42-32(49)24(37)16-20-8-12-23(45)13-9-20/h6-13,24-28,45H,1-5,14-19,37H2,(H2,38,48)(H,39,46)(H,40,50)(H,41,47)(H,42,49)(H,43,51)/t24-,25+,26-,27-,28+/m0/s1 |
InChI-Schlüssel |
SQLPAOMIOOTHIQ-IEAFHPEVSA-N |
Isomerische SMILES |
C1CCNC(=O)C[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](C1)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)CC3=CC=C(C=C3)F)C(=O)N4CCC[C@@H]4C(=O)N |
Kanonische SMILES |
C1CCNC(=O)CC(NC(=O)C(NC(=O)CNC(=O)C(C1)NC(=O)C(CC2=CC=C(C=C2)O)N)CC3=CC=C(C=C3)F)C(=O)N4CCCC4C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate](/img/structure/B12383059.png)





![3-acetyl-N-[3-(1-cyclopropylpyrazol-4-yl)-2-fluorophenyl]-7-methoxyindolizine-1-carboxamide](/img/structure/B12383106.png)

![(2S)-2-[6-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[6-[[(1S)-1-carboxyethyl]amino]-6-oxohexyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoylamino]propanoic acid;bromide](/img/structure/B12383118.png)
![(2S)-N-[(2S)-3-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide](/img/structure/B12383119.png)



